molecular formula C₂₂H₃₈O₅ B1157119 Pamitoyl Meldrum's Acid

Pamitoyl Meldrum's Acid

Cat. No.: B1157119
M. Wt: 382.53
Attention: For research use only. Not for human or veterinary use.
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Description

Pamitoyl Meldrum’s Acid (5-palmitoyl-2,2-dimethyl-1,3-dioxane-4,6-dione) is a C-5 substituted derivative of Meldrum’s acid, a cyclic diketone renowned for its highly reactive methylene group (pKa ≈ 4.9) and versatility in organic synthesis . The palmitoyl group (a C16 saturated fatty acid chain) confers lipophilic properties, enhancing its utility in drug delivery systems and lipid-based bioactive molecule synthesis. This derivative retains Meldrum’s acid’s core reactivity, enabling participation in Knoevenagel condensations, Michael additions, and electrophilic substitutions, while its acyl chain broadens applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C₂₂H₃₈O₅

Molecular Weight

382.53

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Meldrum’s Acid Derivatives

Structural and Reactivity Comparisons

Meldrum’s acid derivatives vary primarily in substituents at the C-5 position, which modulate electronic, steric, and solubility properties. Key analogs include:

Derivative Substituent Key Reactivity/Applications pKa (DMSO) Reference
Pamitoyl Meldrum’s Acid Palmitoyl (C16 chain) Lipophilic drug conjugates, lipid-based polymer synthesis ~7.3*
Vanillidene Meldrum’s Acid Vanillin-derived arylidene Antimicrobial (E. coli MIC = 12.4 µM), anticancer (HeLa IC50 = 15.7 µM) N/A
Hydroxyphenylamino Meldrum’s Acid Hydroxyphenylamino Nonlinear optical materials, photophysical applications N/A
Isopropyl Meldrum’s Acid Isopropyl Precursor for oxidative cleavage reactions; forms hydroperoxides/alcohols under Cu(II)/air ~11.2
5-Ethylthiadiazolyl Meldrum’s Acid Ethylthiadiazolyl Dual AChE/BChE inhibition (Alzheimer’s therapy) N/A

*Estimated based on Meldrum’s acid core acidity trends .

  • Acidity: Pamitoyl Meldrum’s Acid’s acidity is moderated by the electron-donating palmitoyl chain compared to unsubstituted Meldrum’s acid (pKa ~4.9). However, it remains more acidic than acyclic analogs like dimethyl malonate (pKa ~15.9) due to resonance stabilization of the enolate .
  • Reactivity: The palmitoyl group reduces electrophilicity at the C-5 position, slowing Knoevenagel condensations but enhancing stability in hydrophobic environments. In contrast, vanillidene derivatives (electron-withdrawing arylidene groups) exhibit faster reaction kinetics in Michael additions .

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing Meldrum's acid derivatives?

Methodological Answer:
Synthesis typically involves condensation reactions between Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and electrophilic reagents. For example, acyl derivatives are formed via Knoevenagel condensation or three-component reactions with amines and carboxylic acids . Characterization relies on spectral analysis:

  • 1H-NMR : Peaks at 1.76, 1.61, and 0.98 ppm correspond to -CH₃ protons in Meldrum's acid .
  • 13C-NMR : Confirms carbonyl groups and aromatic substituents .
  • FTIR : C=O stretching at 1734 cm⁻¹ and aromatic C–H bending at 696 cm⁻¹ .
  • DSC : Monitors thermal behavior, such as ketene formation at ~200°C .

Basic: How are Meldrum's acid derivatives applied in polymer research?

Methodological Answer:
Meldrum's acid derivatives act as chain extenders to improve polymer properties. For poly(lactic acid) (PLA), ketene-based chain extension increases molecular weight and melt viscosity. Key steps:

React Meldrum's acid with styrenic monomers (e.g., p-chloromethyl styrene) to form functionalized units .

Monitor chain extension efficiency via DSC, where endothermic peaks at 200°C indicate ketene release .

Optimize reaction conditions to balance CO₂/acetone byproduct formation, which may influence foaming applications .

Basic: What experimental protocols evaluate the antioxidant activity of Meldrum's acid derivatives?

Methodological Answer:
Antioxidant efficacy is assessed through radical scavenging assays:

  • DPPH Assay : Measure inhibition percentage at 100 µM concentration. Dendrimers with triazole linkers and Meldrum's acid moieties show 83–88% inhibition, outperforming ascorbic acid (14%) and BHT (16%) .
  • Synthesis Steps :
    • Cycloaddition of azides with alkynes.
    • Knoevenagel condensation with Meldrum's acid.
    • Reduction of arylidenes to final products .

Advanced: How do mechanistic studies resolve competing pathways in β-ketoamide formation from acyl Meldrum's acids?

Methodological Answer:
Kinetic studies using online IR monitoring and principal component analysis (PCA) differentiate pathways:

  • α-Oxoketene Pathway : Dominates when acyl Meldrum's acids react with amines. IR tracks real-time concentration changes of intermediates .
  • Exclusion of Alternatives : Protonated intermediates or nucleophilic addition-elimination pathways are ruled out via comparative kinetic profiles .
  • Key Evidence : Absence of nucleophile-dependent rate changes confirms α-oxoketene intermediacy .

Advanced: How can researchers design DSC experiments to analyze thermal decomposition and ketene formation in Meldrum's acid derivatives?

Methodological Answer:

Sample Preparation : Use purified derivatives (e.g., CE1 and CE2 in PLA studies) .

Temperature Ramp : Heat from 25°C to 250°C at 10°C/min under inert gas.

Data Interpretation :

  • Endothermic peaks at ~200°C indicate ketene generation.
  • Enthalpy differences (e.g., CE1 vs. CE2) correlate with Meldrum's acid unit density .

Validation : Cross-reference with FTIR (C=O bands) and NMR to confirm structural integrity post-decomposition .

Advanced: What strategies address contradictions in reaction yields or byproduct formation during Meldrum's acid-based syntheses?

Methodological Answer:

  • Variable Optimization : Adjust stoichiometry, solvent polarity, and temperature. For Friedel-Crafts reactions, catalytic systems (e.g., Lewis acids) improve yield and selectivity .
  • Byproduct Mitigation : Use TLC to monitor intermediates (e.g., alkylated byproducts) and optimize purification (e.g., recrystallization) .
  • Mechanistic Reassessment : If yields contradict literature, revisit reaction pathways via kinetic isotope effects or computational modeling .

Advanced: How do researchers leverage Meldrum's acid derivatives for novel applications like catalytic intramolecular reactions?

Methodological Answer:

  • Case Study : Intramolecular Friedel-Crafts cyclization of benzyl Meldrum's acid derivatives yields indanones .
    • Synthesis : React 5-(3,4-dimethoxyphenyl)-Meldrum's acid with NaBH(OEt)₃ and CH₃I.
    • Purification : Isolate product via column chromatography (67% yield) .
  • Characterization : Validate with NMR (aromatic protons), IR (C=O), and X-ray crystallography (if available) .

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